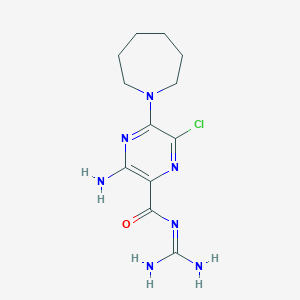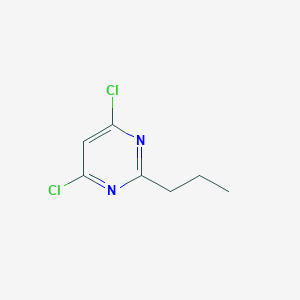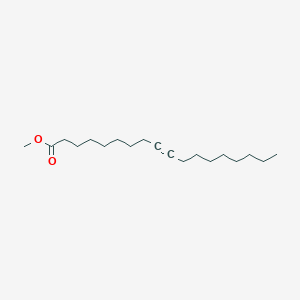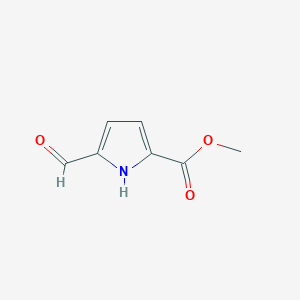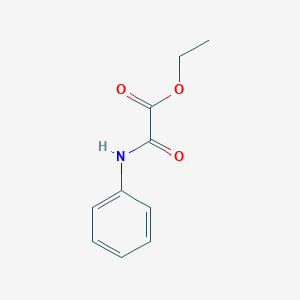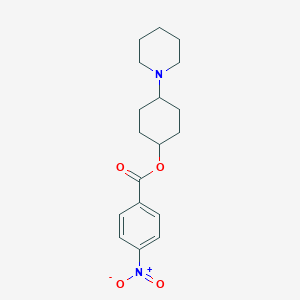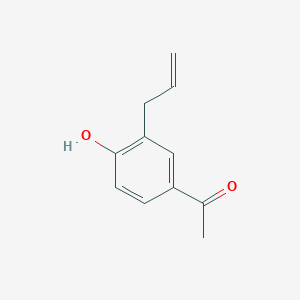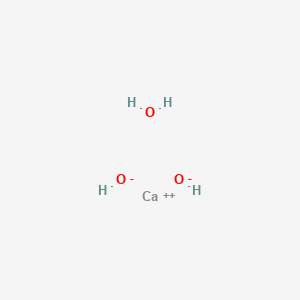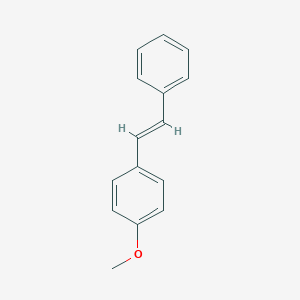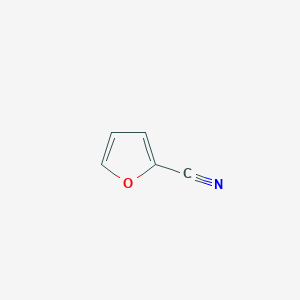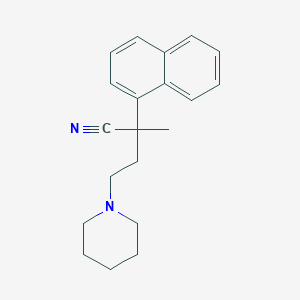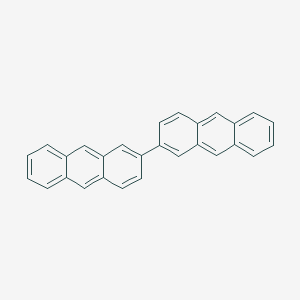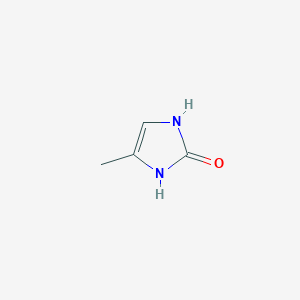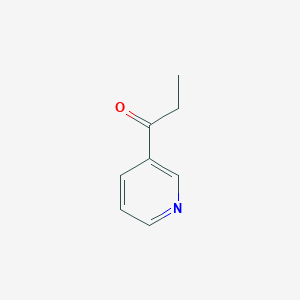
3-Propionylpyridine
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of 3-propionylpyridine derivatives and related compounds involves various strategies, including palladium/copper-catalyzed annulation of allylamine/1,3-propanediamine and aldehydes for the synthesis of 3-arylpyridines, showcasing the versatility in creating pyridine derivatives through C-C/C-N bond formation and cyclization reactions (Yang et al., 2015).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including 3-propionylpyridine, is crucial for their reactivity and interaction with other molecules. Studies on complexes, for example, with silver(I) salts, reveal how stoichiometry and ligand types influence the formation of multidimensional coordination networks, highlighting the importance of molecular structure in determining the properties and applications of these compounds (Feazell et al., 2006).
Chemical Reactions and Properties
3-Propionylpyridine and its derivatives engage in various chemical reactions, forming complex structures with significant properties. For instance, the gold(III) (C^N) complex-catalyzed synthesis of propargylamines demonstrates the compound's utility in facilitating multi-component coupling reactions, producing high yields and excellent diastereoselectivities (Lo et al., 2009).
Physical Properties Analysis
The physical properties of 3-propionylpyridine derivatives, such as luminescence and magnetic behavior, are significantly influenced by their molecular structure and the nature of their coordination complexes. Studies on rare-earth complexes with 3,5-dichlorobenzoic acid and terpyridine demonstrate how structural variation can affect supramolecular assembly, leading to diverse optical and magnetic properties (Carter et al., 2016).
Chemical Properties Analysis
The chemical properties of 3-propionylpyridine, including reactivity and interaction with other compounds, are central to its applications in synthesis and material science. The synthesis and characterization of complexes, such as those with chromium(III) basic carboxylates, offer insights into the potential of 3-propionylpyridine derivatives as polymer precursors, showcasing their versatility and the broad scope of their chemical properties (Tadros et al., 2015).
Applications De Recherche Scientifique
3-Propionylpyridine is a chemical compound with the molecular formula C8H9NO . It is a colorless to light orange to yellow clear liquid . . It has a boiling point of 77 °C at 0.1 mmHg and a flash point of 103 °C . It is air sensitive and should be stored under inert gas .
- Antimicrobial : These compounds have shown antimicrobial properties .
- Antidepressant : They have been used in the treatment of depression .
- Anti-hypertensive : These compounds have shown properties that help in the treatment of high blood pressure .
- Anticancer : They have shown potential in the treatment of cancer .
- Antiplatelet : These compounds have shown antiplatelet properties .
- Antiulcer : They have been used in the treatment of ulcers .
In addition, these compounds have shown herbicidal and antifeedant properties . They are present in some commercially available drugs and agrochemicals .
Safety And Hazards
Propriétés
IUPAC Name |
1-pyridin-3-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNKJMUNLKAGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166184 | |
| Record name | 1-(3-Pyridyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propionylpyridine | |
CAS RN |
1570-48-5 | |
| Record name | 3-Propionylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Pyridyl)propan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Pyridyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-pyridyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


